molecular formula C21H23N5OS B5517725 2-(pyridin-3-ylmethyl)-8-thieno[3,2-d]pyrimidin-4-yl-2,8-diazaspiro[5.5]undecan-3-one

2-(pyridin-3-ylmethyl)-8-thieno[3,2-d]pyrimidin-4-yl-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5517725
M. Wt: 393.5 g/mol
InChI Key: ITHYRYWVZAMJMU-UHFFFAOYSA-N
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Description

2-(pyridin-3-ylmethyl)-8-thieno[3,2-d]pyrimidin-4-yl-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.16233155 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methodologies for constructing diazaspiro[5.5]undecane derivatives, including compounds structurally related to "2-(pyridin-3-ylmethyl)-8-thieno[3,2-d]pyrimidin-4-yl-2,8-diazaspiro[5.5]undecan-3-one". These compounds are synthesized via intramolecular spirocyclization of substituted pyridines, showcasing the versatility of this scaffold in organic synthesis (Parameswarappa & Pigge, 2011).

Pharmacological Applications

Some derivatives have been identified as potent CCR4 antagonists, highlighting their potential in immunology and inflammation research. These compounds bind to the extracellular allosteric site of CCR4, demonstrating high affinity and activity in various assays. Their ability to induce receptor endocytosis further underscores their therapeutic potential (Shukla et al., 2016).

Antimicrobial Activities

Newly synthesized imide and Schiff's base derivatives, structurally related to the chemical , have shown significant antimicrobial activities. This suggests the compound's framework could be useful in developing new antimicrobial agents (Sabry et al., 2013).

Biological Activity

The structural motif of "this compound" has been linked to various biological activities. For instance, compounds with similar structures have exhibited spasmodic, antiviral, antimicrobial, insecticidal, pesticidal, and acaricidal activities, emphasizing the broad biological utility of this scaffold (Aly et al., 2007).

Material Science Applications

The synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which share structural similarities, has been explored for their application as disperse dyes. This indicates potential material science applications, particularly in the development of novel dyes for polyester fibers (Ho, 2005).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown to exhibit a wide range of pharmacological activities. For example, they have been used in the design of privileged structures in medicinal chemistry .

Future Directions

The future directions for this compound could involve further studies on its potential biological activities. Similar compounds have shown promising results in inhibiting the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed into novel anti-fibrotic drugs .

Properties

IUPAC Name

2-(pyridin-3-ylmethyl)-8-thieno[3,2-d]pyrimidin-4-yl-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c27-18-4-7-21(14-26(18)12-16-3-1-8-22-11-16)6-2-9-25(13-21)20-19-17(5-10-28-19)23-15-24-20/h1,3,5,8,10-11,15H,2,4,6-7,9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHYRYWVZAMJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(C2)CC3=CN=CC=C3)CN(C1)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.